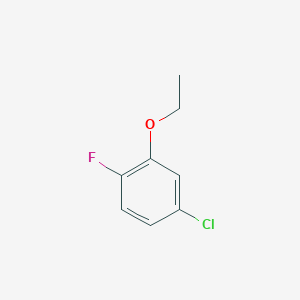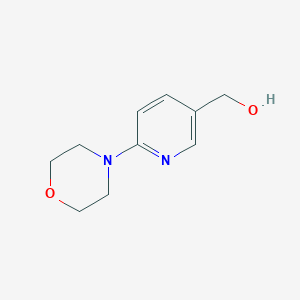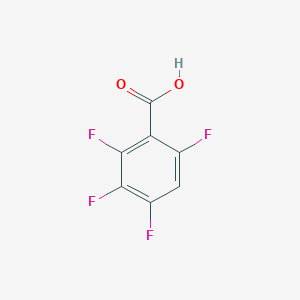
4-Iodobutyl acetate
Vue d'ensemble
Description
4-Iodobutyl acetate is an organic compound with the chemical formula C6H11IO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is slightly soluble in water but can be dissolved in organic solvents. It is primarily used as a reagent in organic synthesis and has applications in the pharmaceutical, pesticide, and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodobutyl acetate can be synthesized by reacting 4-iodobutanol with acetic anhydride. The reaction typically involves mixing 4-iodobutanol with a pyridine catalyst under appropriate conditions, followed by the addition of acetic anhydride. The resulting product is then purified by distillation .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodobutyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different compounds.
Reduction Reactions: The compound can be reduced to form 4-butanol acetate.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products such as 4-hydroxybutyl acetate.
Reduction Reactions: Products like 4-butanol acetate.
Oxidation Reactions: Products such as 4-iodobutanoic acid.
Applications De Recherche Scientifique
4-Iodobutyl acetate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of other organic compounds.
Biology: It is used in the synthesis of biologically active molecules and intermediates.
Medicine: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fragrances and pesticides
Mécanisme D'action
The mechanism of action of 4-iodobutyl acetate involves its reactivity as an alkylating agent. The iodine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows this compound to act as an intermediate in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Iodobutanol: Similar in structure but lacks the acetate group.
4-Iodobutyl chloride: Similar but contains a chlorine atom instead of an acetate group.
4-Iodobutyl bromide: Similar but contains a bromine atom instead of an acetate group.
Uniqueness: 4-Iodobutyl acetate is unique due to its specific reactivity and applications. The presence of both the iodine and acetate groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its applications in pharmaceuticals, pesticides, and fragrances further highlight its importance .
Propriétés
IUPAC Name |
4-iodobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVVTDEKLGZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369897 | |
| Record name | 4-Iodobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40596-44-9 | |
| Record name | 4-Iodobutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Iodobutyl acetate influence its reactivity in N-alkylation reactions with substituted purines?
A: [] The research by Chawla and colleagues investigated how different substituents at the C-6 position of 2-aminopurines affect the regioselectivity of N-alkylation using this compound. The study revealed that the ratio of N-9 to N-7 alkylation products varied significantly depending on the electronic and steric properties of the C-6 substituent. For instance, electron-donating groups like methoxy led to a lower N-9/N-7 ratio (1.8:1) compared to bulky, electron-withdrawing groups like isopropyl (25:1). This suggests that this compound's reactivity and the resulting regioselectivity in these reactions are influenced by the electronic and steric environment around the purine's reaction sites. You can read more about this research here: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















